![molecular formula C12H12N4O2 B2806017 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 1795416-09-9](/img/structure/B2806017.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives, which share a similar structure with the compound , have been explored as covalent anticancer agents . They have been used as the core backbone for the development of covalent inhibitors, synthesizing a series of novel KRAS G12C inhibitors .
Precursor of Push-Pull Dyes
The 1H-imidazo[1,2-b]pyrazole scaffold has been used as a precursor of push-pull dyes . These dyes have a proaromatic (1,3-dihydro-2-imidazol-2-ylidene)malononitrile core .
Alkylating Agents
Compounds similar to the one have been used as alkylating agents that covalently bind to DNA and induce cellular apoptosis .
Inhibitors of Protein Kinases
These compounds have been studied for their potential as inhibitors of protein kinases such as vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF) receptor families, and serine/threonine kinase Raf .
Antiproliferative Effects
Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives, which share a similar structure with the compound , have shown antiproliferative effects on lung adenocarcinoma cell lines .
Anti-Inflammatory Activity
Pyrazolo[1,5-a]quinazolines, which share a similar structure with the compound , have shown anti-inflammatory activity in an in vivo carrageenan-induced paw edema model .
Pharmaceutical Applications
N-heterocyclic organic compounds, particularly the pyrazolo[1,5-a]pyrimidinones nucleus, have potential applications in various fields, including medicine . They have been explored for their potential as therapeutic agents, particularly as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs) .
Material Science Applications
In addition to their potential as therapeutic agents, pyrazolo[1,5-a]pyrimidinones have also been explored for their use in organic electronics due to their electronic properties, which include their ability to act as electron transport materials and their potential for use in optoelectronic devices .
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to exhibit a broad range of biological properties and can interact with various biological targets .
Mode of Action
It is known that imidazole-containing compounds can interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
It is known that imidazole-containing compounds are highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole-containing compounds are known to exhibit a broad range of biological activities, which suggests that they can have various molecular and cellular effects .
Future Directions
properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(10-2-1-9-18-10)13-5-6-15-7-8-16-11(15)3-4-14-16/h1-4,7-9H,5-6H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSXZBRIFAOXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.